

Application Note: Synthesis of 1-Cinnamoyl-3hydroxypyrrolidine

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Compound of Interest

Compound Name: 1-Cinnamoyl-3-hydroxypyrrolidine

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of **1-Cinnamoyl-3-hydroxypyrrolidine**, a compound of interest in medicinal chemistry. The synthesis is achieved through the acylation of 3-hydroxypyrrolidine with cinnamoyl chloride in the presence of a base. This method is straightforward and provides a good yield of the desired product. This application note includes a step-by-step experimental protocol, tables of quantitative data and expected analytical results, and a workflow diagram for clarity.

Synthesis Strategy

The synthesis of **1-Cinnamoyl-3-hydroxypyrrolidine** is based on the nucleophilic acyl substitution reaction between 3-hydroxypyrrolidine and cinnamoyl chloride. 3-hydroxypyrrolidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the reaction to completion.

Experimental Protocol

- 2.1 Materials and Equipment
- Reagents:



- (R)- or (S)-3-Hydroxypyrrolidine (or racemic mixture)
- trans-Cinnamoyl chloride[1][2]
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Hexanes
- Equipment:
 - Round-bottom flask
 - Magnetic stirrer and stir bar
 - Dropping funnel
 - Ice bath
 - Separatory funnel
 - Rotary evaporator
 - Glassware for column chromatography
 - Silica gel (for chromatography)
 - TLC plates (silica gel 60 F₂₅₄)
- 2.2 Synthesis Procedure



- Reaction Setup: To a clean, dry round-bottom flask, add 3-hydroxypyrrolidine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq.) to the solution. Cool the flask to 0 °C in an ice bath with stirring.
- Addition of Cinnamoyl Chloride: Dissolve trans-cinnamoyl chloride (1.1 eq.) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred 3-hydroxypyrrolidine solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup:
 - Once the reaction is complete, quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[₃]
 - Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.
- Purification:
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 1-Cinnamoyl-3-hydroxypyrrolidine as a solid.[3]

Data Presentation

Table 1: Quantitative Data for Synthesis



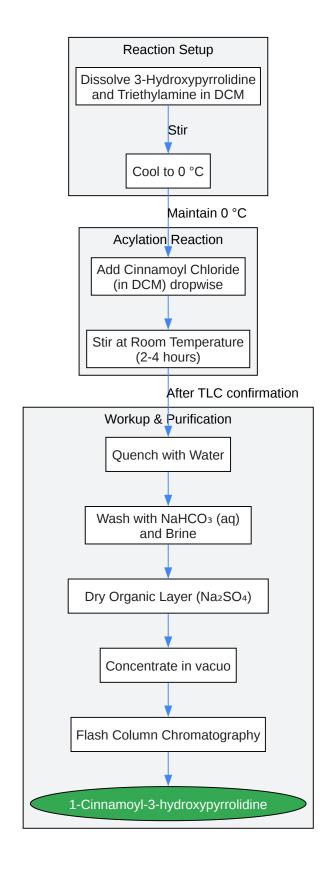
Reagent	Molecular Weight (g/mol)	Moles (mmol)	Equivalents	Amount Used
3- Hydroxypyrrolidin e	87.12	10.0	1.0	0.87 g
trans-Cinnamoyl chloride	166.60	11.0	1.1	1.83 g
Triethylamine	101.19	12.0	1.2	1.67 mL (1.21 g)
Dichloromethane (DCM)	84.93	-	-	50 mL
Product	217.26	-	-	Expected Yield: 85% (1.85 g)

Table 2: Expected Analytical Data for 1-Cinnamoyl-3-hydroxypyrrolidine

Analysis	Expected Results	
Appearance	White to off-white solid	
¹H NMR (CDCl₃, 400 MHz)	δ 7.68 (d, 1H, J=15.6 Hz), 7.55-7.50 (m, 2H), 7.40-7.35 (m, 3H), 6.85 (d, 1H, J=15.6 Hz), 4.55 (m, 1H), 3.90-3.60 (m, 4H), 2.10-1.95 (m, 2H), 1.80 (br s, 1H, -OH). (Note: Rotamers may be present, leading to broadened or multiple peaks for the pyrrolidine protons).	
¹³ C NMR (CDCl₃, 100 MHz)	δ 165.8, 142.5, 134.5, 129.8, 128.9, 127.8, 118.0, 70.1, 54.5, 46.0, 34.5. (Note: Rotamers may cause peak broadening).	
Mass Spectrometry (ESI+)	m/z 218.1176 [M+H]+, 240.1001 [M+Na]+	

Visualization





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Caption: Workflow for the synthesis of **1-Cinnamoyl-3-hydroxypyrrolidine**.



Conclusion

The protocol described provides an efficient method for the synthesis of **1-Cinnamoyl-3-hydroxypyrrolidine**. The reaction is robust and the purification is straightforward using standard laboratory techniques. This procedure should be readily adaptable for the synthesis of related cinnamoyl amides for various research and development applications.

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